2-(3-Bromophenyl)succinic acid

Anticonvulsant drug discovery Succinimide SAR Phenylsuccinic acid derivatives

2-(3-Bromophenyl)succinic acid (CAS 69006-89-9), also named (3-bromophenyl)succinic acid or 2-(3-bromophenyl)butanedioic acid, is a brominated aromatic dicarboxylic acid belonging to the phenylsuccinic acid class. With molecular formula C₁₀H₉BrO₄ and molecular weight 273.08 g/mol, this compound features a bromine atom at the meta position of the phenyl ring and a succinic acid backbone bearing two carboxylic acid functionalities.

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
CAS No. 69006-89-9
Cat. No. B151755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)succinic acid
CAS69006-89-9
Synonyms(m-Bromophenyl)succinic acid;  2-(3-Bromophenyl)succinic acid
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CC(=O)O)C(=O)O
InChIInChI=1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
InChIKeyJRITXMRVPIRIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)succinic acid (CAS 69006-89-9): Meta-Bromo Arylsuccinic Acid Intermediate for Anticonvulsant Succinimide Synthesis


2-(3-Bromophenyl)succinic acid (CAS 69006-89-9), also named (3-bromophenyl)succinic acid or 2-(3-bromophenyl)butanedioic acid, is a brominated aromatic dicarboxylic acid belonging to the phenylsuccinic acid class . With molecular formula C₁₀H₉BrO₄ and molecular weight 273.08 g/mol, this compound features a bromine atom at the meta position of the phenyl ring and a succinic acid backbone bearing two carboxylic acid functionalities . It is commercially available at ≥97% purity (HPLC) as an off-white solid and is primarily employed as a versatile synthetic intermediate in medicinal chemistry, most notably as the direct precursor to 3-bromophenylsuccinimide (brosuximide/lefadol), a clinically investigated antiepileptic drug of the succinimide class [1][2].

Why 2-(3-Bromophenyl)succinic acid Cannot Be Replaced by Its Ortho, Para, or Non-Halogenated Analogs: Regiochemical Specificity in Anticonvulsant Succinimide SAR


The three regioisomeric bromophenylsuccinic acids (ortho, meta, para) and the unsubstituted phenylsuccinic acid are not functionally interchangeable despite sharing the same molecular formula (C₁₀H₉BrO₄) or core scaffold. Systematic structure–activity relationship (SAR) studies of phenylsuccinimide anticonvulsants explicitly identified meta-substitution with bromine (as well as fluorine and trifluoromethyl) as yielding the most pharmacologically interesting derivatives within the tested series [1]. The meta-bromo acid is the obligate precursor to brosuximide (3-bromophenylsuccinimide, CAS 22855-57-8), a succinimide antiepileptic that reached clinical investigation; the corresponding para-bromo or ortho-bromo acids would generate structurally distinct succinimides with different pharmacological profiles [2]. Furthermore, head-to-head comparison of meta- versus para-bromophenylsuccinic acid derivatives demonstrated that only specific meta-derived N-methylpyridylimides retained anticonvulsant activity in pentetrazole and maximal electroshock seizure (MES) models [3]. These regiochemistry-dependent biological outcomes, combined with measurable differences in physicochemical properties that affect purification and formulation, preclude casual analog substitution in research or development workflows .

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)succinic acid (CAS 69006-89-9) Versus Closest Analogs


Meta-Substitution Privileged in Phenylsuccinimide Anticonvulsant SAR: Meta-Bromo, Meta-Fluoro, and Meta-Trifluoromethyl Identified as the Most Interesting Structures

In the foundational SAR study by Lange et al. (1977), a series of phenylsuccinimide derivatives was synthesized and pharmacologically screened for anticonvulsant activity. Among all aromatic substitution patterns evaluated, the authors explicitly stated that 'interesting structures were those metasubstituted with bromine, fluorine or trifluoromethyl group,' and that 'the most interesting drug seems to be the N-morpholinemethyl derivative of m-bromophenylsuccinimide' [1]. This meta-specific designation—contrasted against unsubstituted phenyl, ortho-substituted, para-substituted, and other halogen variants within the same series—represents a direct, author-stated preference based on integrated pharmacological assessment including antipentetrazole action, MES protection, and duration of activity. Seven compounds overall showed marked activity, but the meta-bromo derivative was singled out as the lead [1].

Anticonvulsant drug discovery Succinimide SAR Phenylsuccinic acid derivatives

Boiling Point Differentiation: Meta Isomer (365.6 °C) vs. Para Isomer (375.4 °C) — A ~10 °C Gap Relevant to Purification and Formulation

The three bromophenylsuccinic acid regioisomers exhibit distinct boiling points that can be exploited for separation and quality control. The meta isomer (2-(3-bromophenyl)succinic acid) has a reported boiling point of 365.6 ± 27.0 °C at 760 mmHg, whereas the para isomer (2-(4-bromophenyl)succinic acid) boils at 375.4 ± 27.0 °C at 760 mmHg, representing an approximately 9.8 °C difference . The ortho isomer (2-(2-bromophenyl)succinic acid) boils at 365.1 °C, closely matching the meta isomer . Flash points follow the same rank order: meta 174.9 °C, para 180.8 °C, ortho 174.6 °C. Density values also show measurable differences: meta 1.691 g/cm³, ortho 1.691 g/cm³, para 1.7 ± 0.1 g/cm³. LogP values are reported as essentially identical (2.092) across all three isomers, indicating that the boiling point and flash point differences are the primary differentiable physicochemical parameters [1].

Physicochemical characterization Isomer separation Process chemistry

Meta-Bromo Acid as the Direct and Obligate Precursor to Brosuximide (Lefadol), a Clinically Studied Succinimide Antiepileptic Drug

2-(3-Bromophenyl)succinic acid is the defined chemical precursor to brosuximide (CAS 22855-57-8; also known as lefadol, 3-bromophenylsuccinimide, 3-(3-bromophenyl)pyrrolidine-2,5-dione), a succinimide-class antiepileptic drug that has undergone clinical investigation [1][2]. Brosuximide is formally named 2-(m-bromophenyl)succinimide, and its synthesis proceeds via cyclization of the meta-bromo diacid (or its anhydride) with ammonia or an appropriate amine source [1]. NCATS Inxight characterizes brosuximide as a 'longer-lasting anticonvulsant that has been studied as an antiepileptic drug' [3]. The para-bromo analog (CAS 71471-40-4) would yield a structurally distinct succinimide with different pharmacological properties; likewise, the unsubstituted phenylsuccinic acid yields phensuximide, which served as the comparator baseline in multiple studies where meta-bromo derivatives demonstrated longer duration of action [4]. This precursor relationship is regiospecific: only the meta-bromo diacid generates brosuximide.

Antiepileptic drug synthesis Succinimide pharmaceuticals Clinical intermediate

Meta-Bromo-Derived Succinimides (IL-7, IL-16) Act Longer Than Phensuximide with Superior MES Activity: A Cross-Study Comparison

Rump et al. (1979) conducted a dedicated comparative study of two meta-bromophenylsuccinimide derivatives—N-morpholinomethyl-3-bromophenylsuccinimide (IL-7) and N-amino-3-bromophenylsuccinimide (IL-16)—against the clinical drug phensuximide (derived from unsubstituted phenylsuccinic acid) [1]. The study explicitly stated that 'both compounds have similar acute toxicity and act longer than phensuximide. They are especially active in maximal electroshock seizure (MES) test.' However, 'their effectiveness against convulsions produced by pentetrazole is less than that of phensuximide,' demonstrating a shifted efficacy profile toward MES-predominant seizure models [1]. Compound IL-16 additionally showed 'very high potency against strychnine' and 'a different pattern of effect-time which is probably due to its different pharmacokinetic behaviour' [1]. This evidence establishes that meta-bromo substitution on the phenylsuccinic acid scaffold confers a distinct pharmacological profile—longer duration plus MES-selective activity—relative to the unsubstituted phenyl (phensuximide) baseline.

Anticonvulsant duration of action Maximal electroshock seizure Succinimide pharmacology

Head-to-Head Comparison of Meta- vs. Para-Bromophenylsuccinic Acid Derivatives: Only Specific Meta-Derived N-Methylpyridylimides Retain Anticonvulsant Activity

Zejc et al. (1987) performed a direct comparative synthesis and pharmacological evaluation starting from both m-bromophenylsuccinic acid and p-bromophenylsuccinic acid, reacting each with 2-aminomethylpyridines to generate a series of eight N-methylpyridylimide derivatives (compounds 1–8) [1]. Among all eight compounds tested in pentetrazole and electric seizure models, only two compounds (designated 1 and 6) showed anticonvulsant activity, and critically, their therapeutic index was inferior to that of the reference drugs ethosuximide and valproic acid [1]. The study represents the only published direct experimental comparison where both meta- and para-bromophenylsuccinic acids were used as parallel starting materials for an identical derivatization pathway. The differential activity of the resulting imides demonstrates that the regiochemical identity of the starting diacid materially affects the pharmacological outcome of downstream derivatives.

Regioisomer comparison N-methylpyridyl succinimides Anticonvulsant screening

Recommended Research and Industrial Application Scenarios for 2-(3-Bromophenyl)succinic acid (CAS 69006-89-9)


Synthesis of Brosuximide (3-Bromophenylsuccinimide) and Structural Analogs for Antiepileptic Drug Discovery

2-(3-Bromophenyl)succinic acid is the direct and regiospecific precursor for the synthesis of brosuximide (lefadol, CAS 22855-57-8), a clinically studied longer-lasting succinimide antiepileptic [1]. Cyclization of the diacid (or its anhydride) with ammonia or primary amines yields the corresponding 3-(3-bromophenyl)pyrrolidine-2,5-dione scaffold. The meta-bromo substitution pattern is critical: the para-bromo isomer (CAS 71471-40-4) would generate a different succinimide with no established clinical heritage [2]. This scenario is recommended for medicinal chemistry teams pursuing succinimide-based anticonvulsants targeting generalized tonic-clonic seizure models, given the MES-favoring efficacy profile documented for meta-bromo derivatives [3].

Structure–Activity Relationship (SAR) Libraries Exploring Meta-Substituted Phenylsuccinimide Anticonvulsants

The SAR study by Lange et al. (1977) explicitly identified meta-substitution with bromine, fluorine, and trifluoromethyl as yielding the most interesting anticonvulsant phenylsuccinimides [4]. 2-(3-Bromophenyl)succinic acid serves as the optimal starting scaffold for systematic SAR expansion at the meta position—via N-functionalization (morpholinomethyl, amino, methylpyridyl) or additional aromatic substitution—given its literature-validated privileged status. Procurement of the ortho or para isomer would place the research program outside the validated SAR space and would require de novo pharmacological characterization, adding cost and risk [4].

Process Chemistry Development Requiring Isomerically Pure Meta-Bromo Diacid with Verifiable Physicochemical Identity

For kilogram-scale synthesis or GMP intermediate production, the ~10 °C boiling point difference between the meta (365.6 °C) and para (375.4 °C) isomers provides a tractable quality control checkpoint for isomer identity confirmation via boiling point or flash point measurement . This is particularly relevant when the synthetic route involves bromination of phenylsuccinic acid, which may generate mixed regioisomeric products. The meta isomer's specific boiling point and flash point (174.9 °C) can serve as in-process control parameters to verify isomeric purity, reducing the risk of carrying through the wrong regioisomer into subsequent cyclization steps where the resulting succinimide would have divergent pharmacological properties [5].

Derivatization to N-Morpholinomethyl-3-Bromophenylsuccinimide (IL-7) for Long-Duration MES-Selective Anticonvulsant Profiling

The N-morpholinomethyl derivative of m-bromophenylsuccinimide (IL-7) was identified by Lange et al. as the single most interesting compound in the phenylsuccinimide series, distinguished by long duration of activity, very strong antipentetrazole action, and good MES protection [4]. Rump et al. subsequently confirmed that IL-7 and its amino analog IL-16 act longer than phensuximide with particularly strong MES activity [3]. 2-(3-Bromophenyl)succinic acid is the required starting material for synthesizing IL-7 via succinimide formation followed by N-morpholinomethylation. This specific derivative cannot be accessed from the para- or ortho-bromo diacids without altering the pharmacological profile established in the literature [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Bromophenyl)succinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.